Cas no 89001-57-0 (5-(Chlorosulfonyl)-2-methylbenzoic acid)

5-(Chlorosulfonyl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chlorosulfonyl)-2-methylbenzoic acid
- 5-(Chlorosulfonyl)-2-methylbenzenecarboxylic acid
- 5-(CHLOROSULPHONYL)-2-METHYLBENZOIC ACID
- 5-chlorosulfonyl-2-methylbenzoic acid
- Benzoic acid, 5-(chlorosulfonyl)-2-methyl- (9CI)
- Benzoic acid,5-(chlorosulfonyl)-2-methyl-
- 2-methyl-5-chlorosulfonyl benzoic acid
- 2-Methyl-5-chlorsulfonyl-benzoesaeure
- 5-(Chlorosulfonyl)-2-Methyl-Benzoic Acid
- 5-Chlorsulfonyl-2-methyl-benzoesaeure
- Benzoic acid,5-(chlorosulfonyl)-2-methyl
- Benzoic acid, 5-(chlorosulfonyl)-2-methyl-
- NSC210248
- 5-Chlorosulfonyl-2-methyl-benzoic acid
- FMWIOAWRARBKDQ-UHFFFAOYSA-N
- STL220346
- SBB078631
- 5-(Chlo
- 5-(Chlorosulfonyl)-2-methylbenzoic acid (ACI)
- 2-Methyl-5-(chlorosulfonyl)benzoic acid
- 3-Carboxy-4-methylbenzenesulfonyl chloride
- NSC 210248
-
- MDL: MFCD03989642
- Inchi: 1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
- InChI Key: FMWIOAWRARBKDQ-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=CC=C(S(Cl)(=O)=O)C=1)O
Computed Properties
- Exact Mass: 233.97500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 319
- Topological Polar Surface Area: 79.8
Experimental Properties
- Melting Point: 152-154°
- Boiling Point: 398.7°C at 760 mmHg
- PSA: 79.82000
- LogP: 2.70150
5-(Chlorosulfonyl)-2-methylbenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,2-8°C
- HazardClass:IRRITANT
5-(Chlorosulfonyl)-2-methylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-(Chlorosulfonyl)-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33701-0.25g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
Enamine | EN300-33825-2.5g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 2.5g |
$46.0 | 2023-02-14 | |
Enamine | EN300-33701-10.0g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 10.0g |
$131.0 | 2023-02-14 | |
Enamine | EN300-33774-0.05g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 0.05g |
$19.0 | 2023-02-14 | |
Enamine | EN300-33773-5.0g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 5.0g |
$75.0 | 2023-02-14 | |
abcr | AB234286-10 g |
5-(Chlorosulfonyl)-2-methylbenzenecarboxylic acid, 95%; . |
89001-57-0 | 95% | 10 g |
€308.20 | 2023-07-20 | |
Enamine | EN300-01837-0.25g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
Enamine | EN300-33774-0.25g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
Enamine | EN300-33773-1.0g |
5-(chlorosulfonyl)-2-methylbenzoic acid |
89001-57-0 | 95% | 1.0g |
$29.0 | 2023-02-14 | |
abcr | AB234286-1g |
5-(Chlorosulfonyl)-2-methylbenzenecarboxylic acid, 95%; . |
89001-57-0 | 95% | 1g |
€80.40 | 2023-09-12 |
5-(Chlorosulfonyl)-2-methylbenzoic acid Production Method
Production Method 1
Production Method 2
Production Method 3
5-(Chlorosulfonyl)-2-methylbenzoic acid Raw materials
5-(Chlorosulfonyl)-2-methylbenzoic acid Preparation Products
Additional information on 5-(Chlorosulfonyl)-2-methylbenzoic acid
Introduction to 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0)
5-(Chlorosulfonyl)-2-methylbenzoic acid, with the chemical identifier CAS No. 89001-57-0, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications. The presence of both a chlorosulfonyl group and a methyl substituent on the benzene ring imparts distinct reactivity and functionality, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological effects.
The chlorosulfonyl moiety is particularly noteworthy due to its strong electrophilic nature, which facilitates nucleophilic substitution reactions. This property is exploited in organic synthesis to introduce diverse functional groups into molecular frameworks. In contrast, the methyl group at the ortho position relative to the sulfonyl group influences the electronic distribution of the benzene ring, enhancing its reactivity in certain chemical transformations. Together, these structural elements contribute to the compound's versatility as a building block in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of benzoic acid derivatives in drug discovery. Studies have demonstrated that modifications at specific positions on the benzene ring can significantly alter biological activity. For instance, derivatives with electron-withdrawing groups such as sulfonyl chlorides have shown promise in inhibiting enzymes involved in inflammatory pathways. The 5-(Chlorosulfonyl)-2-methylbenzoic acid structure aligns well with this trend, offering a scaffold that can be further modified to target specific therapeutic pathways.
In particular, research has focused on leveraging the reactivity of the chlorosulfonyl group to develop novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain mediation. The methyl group at position 2 enhances lipophilicity, potentially improving membrane permeability and bioavailability of derived compounds. This combination makes 5-(Chlorosulfonyl)-2-methylbenzoic acid a compelling candidate for designing next-generation anti-inflammatory agents.
The compound's utility extends beyond pharmaceutical applications. In synthetic organic chemistry, it serves as a precursor for more complex molecules through various transformations such as sulfonylation, reduction, and coupling reactions. Its stability under different reaction conditions makes it a reliable choice for multi-step syntheses aimed at creating novel heterocyclic compounds. Researchers have also explored its role in material science, where benzoic acid derivatives contribute to the development of advanced polymers and coatings due to their aromatic stability and functional group compatibility.
From a computational chemistry perspective, studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of 5-(Chlorosulfonyl)-2-methylbenzoic acid. These theoretical investigations help predict optimal reaction conditions and identify potential intermediates, thereby accelerating synthetic routes. The integration of experimental data with computational models has been crucial in understanding how subtle changes in molecular structure influence biological activity.
One notable area of exploration is its application in designing kinase inhibitors. Kinases are enzymes central to many cellular processes, including signal transduction and cell division. By modifying the benzoic acid core with functional groups like sulfonyl chlorides, researchers aim to develop potent inhibitors that disrupt aberrant signaling pathways associated with diseases such as cancer. Preliminary studies suggest that derivatives of 5-(Chlorosulfonyl)-2-methylbenzoic acid exhibit promising inhibitory effects on certain kinases while maintaining selectivity over closely related enzymes.
The compound's role in drug development is further underscored by its potential as a chiral intermediate. Chirality plays a critical role in pharmaceuticals, where enantiomers can exhibit vastly different biological activities. By incorporating chiral auxiliaries or catalysts during synthesis, researchers can produce enantiomerically pure forms of 5-(Chlorosulfonyl)-2-methylbenzoic acid, which could then be used to synthesize enantiomerically enriched drug candidates.
Environmental considerations also play a part in evaluating this compound's significance. While benzoic acid derivatives are generally biodegradable, their persistence under certain environmental conditions warrants careful assessment during large-scale applications. Efforts are underway to develop greener synthetic methods that minimize waste and reduce environmental impact while maintaining high yields and purity standards.
Future research directions may explore photoredox catalysis involving 5-(Chlorosulfonyl)-2-methylbenzoic acid, leveraging its photoactive properties for asymmetric synthesis or as an intermediate in photocatalytic reactions. Additionally, its incorporation into drug delivery systems could enhance therapeutic efficacy by improving target specificity or controlled release profiles.
In conclusion,5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0) represents a versatile and multifaceted compound with broad applications across pharmaceutical research, synthetic chemistry, and material science. Its unique structural features—particularly the interplay between the chlorosulfonyl and methyl substituents—make it an invaluable tool for developing novel therapeutics and advanced materials alike.
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